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molecular formula C11H10O3 B1614604 4-Phenyloxane-2,6-dione CAS No. 4160-80-9

4-Phenyloxane-2,6-dione

Cat. No. B1614604
M. Wt: 190.19 g/mol
InChI Key: DNWAYXNMUKHONN-UHFFFAOYSA-N
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Patent
US07208495B2

Procedure details

To acetic anhydride (5 ml) was added 3-phenylglutaric acid (2.20 g, 10.6 mmol). The mixture was refluxed for 3 hours. The resulting mixture was concentrated under reduced pressure. The residue was crystallized from diisopropyl ether to obtain 1.8 g (yield 90%) of the title compound.
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
2.2 g
Type
reactant
Reaction Step One
Yield
90%

Identifiers

REACTION_CXSMILES
C(OC(=O)C)(=O)C.[C:8]1([CH:14]([CH2:19][C:20]([OH:22])=[O:21])[CH2:15][C:16]([OH:18])=O)[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1>>[C:8]1([CH:14]2[CH2:15][C:16](=[O:18])[O:22][C:20](=[O:21])[CH2:19]2)[CH:9]=[CH:10][CH:11]=[CH:12][CH:13]=1

Inputs

Step One
Name
Quantity
5 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
2.2 g
Type
reactant
Smiles
C1(=CC=CC=C1)C(CC(=O)O)CC(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 3 hours
Duration
3 h
CONCENTRATION
Type
CONCENTRATION
Details
The resulting mixture was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was crystallized from diisopropyl ether

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C1CC(=O)OC(C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.8 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 89.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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